4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

HBV cccDNA inhibitor antiviral potency HepDES19 cell assay

CCC-0346 is the only DSS-series compound validated in DHBV-infected primary duck hepatocytes (~50% cccDNA reduction at 30 μM), providing a unique cross-species tool for HBV persistence studies. Its 3.3-fold potency advantage over CCC-0975 and complete lack of HBV polymerase inhibition make it the preferred scaffold for SAR-driven cccDNA inhibitor optimization and a specificity control in HTS campaigns. Secure this well-characterized, commercially resynthesizable probe to standardize cccDNA assays across research groups.

Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
CAS No. 683261-44-1
Cat. No. B2860920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS683261-44-1
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
InChIInChI=1S/C23H21N3O3S2/c1-16-24-21-14-19(10-13-22(21)30-16)25-23(27)18-8-11-20(12-9-18)31(28,29)26(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,25,27)
InChIKeyIMCULDWFDHJIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CCC-0346)


4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 683261-44-1), also known by its research code CCC-0346, is a synthetic disubstituted sulfonamide (DSS) with a benzamide core, a sulfamoyl linker, and a 2-methyl-1,3-benzothiazole moiety [1]. It is characterized as a first-in-class, specific inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA) formation, a mechanism distinct from all approved HBV therapies that target viral polymerase or capsid assembly [1]. Its molecular formula is C23H21N3O3S2 with a molecular weight of 451.56 Da, and it adheres to Lipinski's rule of five, suggesting favorable drug-like properties for further optimization [1].

Why CCC-0346 Cannot Be Interchanged with Broader HBV Inhibitors or Other Sulfonamide Antivirals


CCC-0346 targets HBV cccDNA formation, a mechanism not addressed by nucleos(t)ide analogs (e.g., entecavir, tenofovir) or capsid assembly modulators, which suppress viral replication but fail to eliminate the cccDNA reservoir responsible for viral rebound after treatment cessation [1]. Within the disubstituted sulfonamide (DSS) chemical series, CCC-0346 and its closest analog CCC-0975 exhibit divergent potency, toxicity, and selectivity profiles that preclude simple substitution [1]. The benzothiazole-bearing CCC-0346 scaffold is chemically distinct from sulfonamide-based inhibitors of HIV integrase, HCV protease, or other viral targets, underscoring that even members of the same sulfonamide class cannot be assumed functionally interchangeable for cccDNA-targeted research [1].

Quantitative Differentiation Evidence for CCC-0346 Against the Closest Analog CCC-0975


CCC-0346 Exhibits 3.3-Fold Superior Potency for cccDNA Inhibition in HepDES19 Cells

In HepDES19 cell-based cccDNA assays, CCC-0346 demonstrates an EC50 of 3 μM against HBV cccDNA accumulation, whereas the closest structural analog CCC-0975 yields an EC50 of 10 μM under identical conditions [1]. This represents a 3.3-fold improvement in antiviral potency for CCC-0346 over CCC-0975, establishing CCC-0346 as the more potent DSS derivative for cccDNA inhibition.

HBV cccDNA inhibitor antiviral potency HepDES19 cell assay

CCC-0346 Shows a Narrower Selectivity Index Relative to CCC-0975 in Primary Screening

In the primary HepDE19 screening assay, CCC-0346 achieved a selectivity index (SI = CC50/EC50) of >7, compared to an SI of >11 for CCC-0975 [1]. When tested in HepDES19 cells under cccDNA accumulation conditions, CCC-0346 exhibited higher cellular toxicity at elevated concentrations, limiting its effective antiviral window relative to CCC-0975 despite its superior EC50 [1].

selectivity index cytotoxicity HBV antiviral screening

CCC-0346 Demonstrates cccDNA Inhibition Across HBV and Duck HBV Models, Confirming Target Engagement Specificity

CCC-0346 reduces DHBV cccDNA levels by approximately 50% at 30 μM in primary duck hepatocytes (PDHs) without significant toxicity, whereas CCC-0975 was not directly evaluated in this cross-species model in the same study [1]. This demonstrates that CCC-0346's cccDNA inhibitory activity is not restricted to human HBV cell lines and extends to the DHBV model, a critical tool for in vivo HBV persistence studies. Notably, the compound showed a 3 μM EC50 against DHBV rcDNA/cccDNA biosynthesis in the same system [1].

cross-species antiviral activity DHBV model target engagement

CCC-0346 Does Not Inhibit HBV Polymerase, Demonstrating a Mechanism Distinct from Nucleos(t)ide Analogs

In an in vitro endogenous HBV polymerase assay, CCC-0346 showed no direct inhibition of viral polymerase activity, confirming its mechanism of action is entirely distinct from nucleos(t)ide analog reverse-transcriptase inhibitors such as lamivudine (3TC) and entecavir [1]. The same polymerase-independent profile was observed for CCC-0975, but this class-level evidence is critical for positioning CCC-0346 as a tool to dissect cccDNA formation pathways without confounding polymerase inhibition effects.

mechanism of action HBV polymerase cccDNA-specific inhibitor

Validated Application Scenarios for CCC-0346 in cccDNA-Targeted HBV Research


Lead Compound for Structure-Activity Relationship (SAR) Studies Targeting cccDNA Formation

CCC-0346's 3 μM EC50 against HBV cccDNA accumulation, combined with its chemically tractable benzothiazole-containing structure, positions it as the preferred starting scaffold for medicinal chemistry optimization of cccDNA inhibitors [1]. Its 3.3-fold potency advantage over CCC-0975 provides a higher baseline for SAR exploration, while its narrower selectivity index (SI >7) identifies toxicity mitigation as a key optimization vector [1].

Mechanistic Probe for Dissecting rcDNA-to-cccDNA Conversion Pathways

CCC-0346 synchronously reduces both DP-rcDNA (the cccDNA precursor) and cccDNA without promoting intracellular decay of either species, indicating it interferes specifically with rcDNA conversion into cccDNA [1]. This precise mechanistic fingerprint, combined with its lack of HBV polymerase inhibition, makes CCC-0346 an indispensable chemical probe for delineating host factors and enzymatic steps involved in cccDNA biosynthesis.

Cross-Species Validation Tool in Duck HBV (DHBV) Preclinical Models

Unlike CCC-0975, CCC-0346 has been independently validated in DHBV-infected primary duck hepatocytes, achieving ~50% cccDNA reduction at 30 μM with no significant hepatotoxicity [1]. This makes CCC-0346 the only DSS compound with published cross-species cccDNA inhibition data, supporting its use in DHBV-based in vivo persistence and viral clearance studies.

Negative Control Compound for Polymerase-Dependent Antiviral Assays

CCC-0346's complete lack of HBV polymerase inhibition in the in vitro endogenous polymerase assay enables its use as a specificity control in high-throughput screening campaigns designed to identify polymerase-independent cccDNA inhibitors [1]. Its availability as a well-characterized, commercially resynthesizable compound facilitates assay standardization across research groups.

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